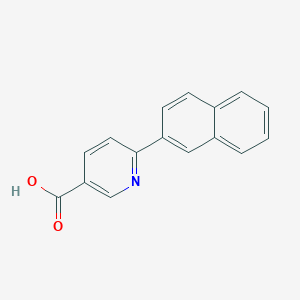

6-(Naphthalen-2-YL)nicotinic acid

Description

Properties

IUPAC Name |

6-naphthalen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRZTIAUVCOQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258203 | |

| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733776-42-6 | |

| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733776-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at 20°C results in the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . The structure of the obtained derivatives can be confirmed by X-ray structural analysis .

Industrial Production Methods

Industrial production methods for 6-(Naphthalen-2-YL)nicotinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-YL)nicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: For example, the reaction with chloroacetyl chloride yields 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine and naphthalene rings.

Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in this compound.

Common Reagents and Conditions

Common reagents used in the reactions of 6-(Naphthalen-2-YL)nicotinic acid include alkyl halides, cyanothioacetamides, and chloroacetyl chloride . Reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as palladium complexes for coupling reactions .

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, such as 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of nicotinic acids, including 6-(Naphthalen-2-YL)nicotinic acid, exhibit promising anticancer activity. For instance, studies have shown that certain nicotinonitrile derivatives demonstrate significant inhibitory effects against various human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). These compounds were tested against established drugs like Doxorubicin, revealing comparable or enhanced efficacy .

1.2 Neuroprotective Effects

Nicotinic acid derivatives are known for their neuroprotective properties. The structural similarity to nicotine allows these compounds to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases. Research has highlighted the potential of 6-(Naphthalen-2-YL)nicotinic acid in modulating these receptors, thereby offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

1.3 Anti-inflammatory Activity

Some studies have suggested that nicotinic acid derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory conditions and autoimmune diseases .

Materials Science

2.1 Organic Electronics

The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics. 6-(Naphthalen-2-YL)nicotinic acid can be utilized in the development of organic semiconductors and photovoltaic cells due to its ability to facilitate charge transport .

2.2 Coatings and Polymers

Research has explored the incorporation of naphthalene-based compounds into polymer matrices to enhance their mechanical and thermal properties. These modifications can lead to the development of advanced materials with improved performance in various applications including coatings and composites .

Agricultural Applications

3.1 Pesticides and Herbicides

Compounds related to 6-(Naphthalen-2-YL)nicotinic acid have been investigated for their potential use as pesticides and herbicides. Their ability to interfere with the nervous systems of pests makes them candidates for developing safer and more effective agricultural chemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid can interact with the G protein-coupled receptor GPR109A, leading to changes in lipid metabolism and reduction of plasma lipid levels . Additionally, its derivatives can inhibit enzymes like carbonic anhydrase III by binding to the active site and forming coordinate bonds with the zinc ion .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Nicotinic Acid Derivatives

*Predicted using fragment-based methods. †Estimated via computational tools. ‡Based on analogous structures.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 6-(Trifluoromethyl)nicotinic acid) may enhance metabolic stability, whereas electron-donating groups (e.g., methoxy in Compound 9h) improve solubility .

- Positional Isomerism : 2-(Naphthalen-2-yl)isonicotinic acid (pyridine C2 substitution) shows distinct binding profiles compared to C6-substituted analogs, highlighting the importance of substitution patterns .

Key Observations :

Key Observations :

- Enzyme Modulation : The planar naphthalene moiety in 6-(Naphthalen-2-yl)nicotinic acid facilitates π-π interactions with cytochrome P450 active sites .

- Anticancer Potential: Derivatives with naphthalene and electron-withdrawing groups (e.g., CN in Compound 25) show enhanced cytotoxicity .

- Structural Flexibility : Esterification (e.g., methyl ester in ) can improve bioavailability but may reduce target engagement .

Biological Activity

6-(Naphthalen-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its naphthalene moiety, which may influence its pharmacological properties. Research into its biological activity has highlighted various mechanisms and applications, particularly in the fields of medicinal chemistry and pharmacology.

6-(Naphthalen-2-YL)nicotinic acid is known for its structural similarity to other nicotinic acid derivatives, which have established therapeutic roles. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 733776-42-6

The biological activity of 6-(Naphthalen-2-YL)nicotinic acid is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may act on nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially exhibiting neuroprotective effects.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, similar to other nicotinic acid derivatives that modulate lipid metabolism and glucose homeostasis .

- Antioxidant Activity : Preliminary studies indicate that 6-(Naphthalen-2-YL)nicotinic acid may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular environments.

Antimicrobial Properties

Research has indicated that 6-(Naphthalen-2-YL)nicotinic acid may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant efficacy against pathogens, which could be beneficial in treating infections .

Cardiovascular Effects

Similar to nicotinic acid, this compound may influence lipid profiles by promoting HDL cholesterol levels and reducing triglycerides. The underlying mechanisms involve the modulation of hepatic lipid synthesis and secretion processes, potentially through the inhibition of diacylglycerol acyltransferase .

Neuroprotective Effects

The interaction with nAChRs suggests potential neuroprotective effects, which could be relevant in neurodegenerative diseases. Studies have shown that nicotinic acid derivatives can enhance cognitive function and protect against neuronal damage .

Case Studies

-

Study on Lipid Metabolism :

A study investigated the effects of 6-(Naphthalen-2-YL)nicotinic acid on lipid metabolism in hepatocyte cell lines. Results indicated a significant reduction in VLDL and triglyceride synthesis at higher concentrations, suggesting a potential therapeutic role in dyslipidemia management. -

Antimicrobial Efficacy :

In a comparative analysis of various nicotinic acid derivatives, 6-(Naphthalen-2-YL)nicotinic acid demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 to 30 μg/mL .

Data Table: Biological Activities of 6-(Naphthalen-2-YL)nicotinic Acid

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR (e.g., δ 7.38–7.82 ppm for aromatic protons) confirm regiochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.0637 for [M−H]) .

- HPLC-PDA : Assesses purity (>97%) and identifies byproducts using Chromolith columns .

How does 6-(Naphthalen-2-YL)nicotinic acid interact with biological targets, and what assays are used to evaluate its activity?

Advanced Research Focus

The compound may modulate nicotinic acetylcholine receptors (nAChRs) or enzymes like aldo-keto reductases. Key methodologies include:

- Radioligand Binding Assays : To quantify affinity for nAChR subtypes (IC values) .

- Functional Cellular Assays : Measure calcium flux or cAMP levels in transfected HEK293 cells .

- Kinetic Studies : Evaluate inhibition constants (K) for enzyme targets using spectrophotometric methods .

What strategies resolve contradictions in reported biological activities of 6-(Naphthalen-2-YL)nicotinic acid derivatives?

Advanced Research Focus

Discrepancies often arise from variations in:

- Substituent Effects : Piperazine or trifluoroethoxy groups alter receptor selectivity. Compare binding data across derivatives .

- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. CHO) impact activity. Standardize protocols using validated controls .

- Stereochemistry : Enantiomeric purity (e.g., (2S)-configuration) critically influences efficacy. Use chiral HPLC or X-ray crystallography to verify structures .

How do structural modifications impact the pharmacological profile of 6-(Naphthalen-2-YL)nicotinic acid?

Q. Advanced Research Focus

- Piperazine Derivatives : Enhance blood-brain barrier penetration, relevant for neurotargets .

- Trifluoroethoxy Substituents : Improve metabolic stability and binding affinity (e.g., 6-(2,2,2-trifluoroethoxy) variants show higher selectivity ).

- Carboxylic Acid Bioisosteres : Methyl esters or amides modulate solubility and bioavailability .

What toxicological considerations are critical for handling 6-(Naphthalen-2-YL)nicotinic acid in laboratory settings?

Q. Basic Research Focus

- Inhalation/Contact Risks : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent exposure .

- Environmental Toxicity : Follow EPA guidelines for disposal, as naphthalene derivatives may bioaccumulate .

- In Vitro Screening**: Assess cytotoxicity (e.g., IC in HepG2 cells) before in vivo studies .

How can computational methods aid in the design of 6-(Naphthalen-2-YL)nicotinic acid analogs?

Q. Advanced Research Focus

- Molecular Docking : Predict binding modes to nAChRs or enzymes (e.g., AutoDock Vina) .

- QSAR Models : Corlate substituent electronic properties (Hammett σ constants) with activity .

- ADMET Prediction : Use tools like SwissADME to optimize logP and polar surface area .

What are the challenges in scaling up the synthesis of 6-(Naphthalen-2-YL)nicotinic acid for preclinical studies?

Q. Advanced Research Focus

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Byproduct Management : Optimize reaction stoichiometry to minimize impurities (e.g., 5% excess of naphthalene precursor) .

- Process Safety : Monitor exothermic coupling steps using calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.